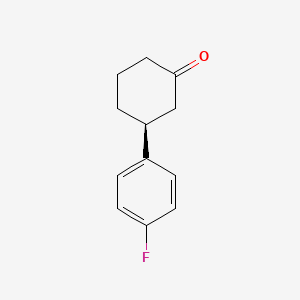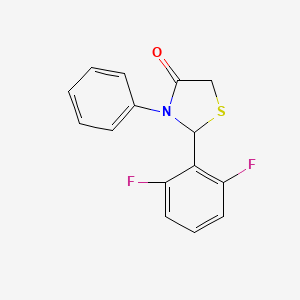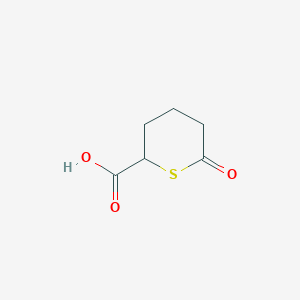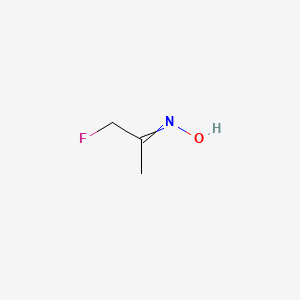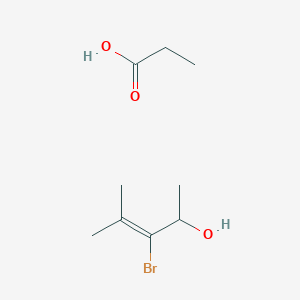
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid is a compound with the molecular formula C6H11BrO for 3-Bromo-4-methylpent-3-en-2-ol and C4H6Br2O2 for propanoic acid . These compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
3-Bromo-4-methylpent-3-en-2-ol: can be synthesized through the bromination of 4-methylpent-3-en-2-ol using bromine in the presence of a solvent like dichloromethane.
Propanoic acid: can be prepared through the oxidation of propanol using potassium permanganate or through the hydrolysis of ethyl propanoate.
Industrial Production Methods:
3-Bromo-4-methylpent-3-en-2-ol: is produced industrially by the bromination of 4-methylpent-3-en-2-ol under controlled conditions to ensure high yield and purity.
Propanoic acid: is produced on an industrial scale through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-4-methylpent-3-en-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Propanoic acid can be reduced to propanol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can undergo substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide, cyanide, or amines
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Investigated for their potential therapeutic properties and as building blocks for drug development .
Industry:
Mecanismo De Acción
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, 3-Bromo-4-methylpent-3-en-2-ol can act as an electrophile in substitution reactions, while propanoic acid can act as a nucleophile in various reactions .
Comparación Con Compuestos Similares
Uniqueness:
Propiedades
Número CAS |
505066-90-0 |
|---|---|
Fórmula molecular |
C9H17BrO3 |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
3-bromo-4-methylpent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C6H11BrO.C3H6O2/c1-4(2)6(7)5(3)8;1-2-3(4)5/h5,8H,1-3H3;2H2,1H3,(H,4,5) |
Clave InChI |
CSZWCNBJPBLOGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CC(C(=C(C)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


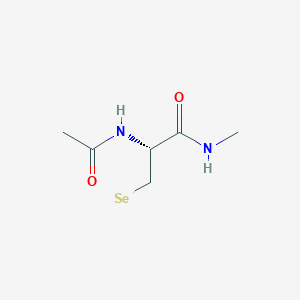
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
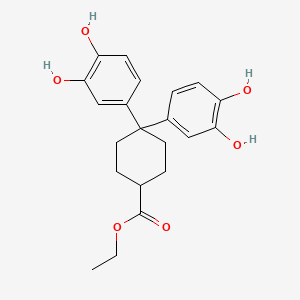
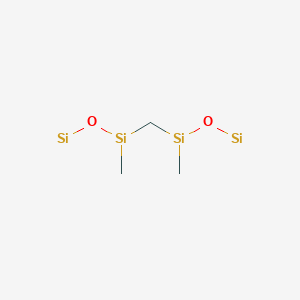
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)


![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
